molecular formula C20H18ClN3O3S B2415108 (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448073-39-9

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2415108
CAS No.: 1448073-39-9
M. Wt: 415.89
InChI Key: KZMRPRULTPEUCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18ClN3O3S and its molecular weight is 415.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-17-5-7-18(8-6-17)28(26,27)19-12-24(13-19)20(25)16-3-1-15(2-4-16)11-23-10-9-22-14-23/h1-10,14,19H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZMRPRULTPEUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone , often referred to as a phenylimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An imidazole ring , known for its role in various biological processes.
  • A phenyl group that enhances lipophilicity, potentially aiding in membrane permeability.
  • An azetidine moiety which contributes to its pharmacological properties.

The empirical formula is C19H19ClN2O3SC_{19}H_{19}ClN_2O_3S, with a molecular weight of 392.88 g/mol.

  • Inhibition of Enzymatic Activity : The compound has been shown to act as an inhibitor of specific enzymes involved in inflammatory pathways, particularly through the modulation of nitric oxide (NO) production. NO plays a crucial role in mediating tumoricidal and bactericidal actions in macrophages .
  • Receptor Interaction : It exhibits affinity for various G-protein coupled receptors (GPCRs), which are pivotal in signal transduction related to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds indicates that modifications to the imidazole and phenyl rings can significantly affect biological activity. For instance:

  • Substituents on the imidazole ring can enhance or diminish receptor binding affinity.
  • The presence of a sulfonyl group has been associated with increased anti-inflammatory effects, making this compound a candidate for further development as an anti-inflammatory agent .

Biological Activity Data

The following table summarizes key biological activities observed for this compound:

Activity TypeObservationsReferences
Antitumor ActivityExhibits low GI50 values against various cancer cell lines (MCF-7, A375-C5)
Anti-inflammatory EffectsModulates NO production; reduces pro-inflammatory cytokines (IL6, IL8)
Receptor BindingAffinity for 5-HT6 receptors; influences neurotransmitter activity

Case Studies

Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that the compound effectively inhibited cell growth in breast adenocarcinoma (MCF-7) and melanoma (A375-C5) cell lines with IC50 values ranging from 0.25 to 0.33 µM. This suggests promising potential as a therapeutic agent against certain cancers .

Case Study 2: Anti-inflammatory Mechanism
A study highlighted the compound's ability to inhibit nitric oxide synthase activity, leading to decreased levels of inflammatory mediators in macrophages. This mechanism underscores its potential use in treating inflammatory diseases .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of imidazole derivatives, including the compound . Research indicates that compounds with imidazole rings exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance:

  • A study demonstrated that imidazole derivatives showed efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, suggesting potential for development as new antibacterial agents .

Anticancer Potential

The compound's structure suggests possible interactions with biological targets involved in cancer proliferation. Research has indicated that similar compounds can inhibit tumor growth by targeting specific pathways:

  • A review on imidazole derivatives noted their potential as anticancer agents due to their ability to induce apoptosis in cancer cells and inhibit angiogenesis .

Enzyme Inhibition

Imidazole-containing compounds have been explored for their ability to inhibit specific enzymes linked to disease processes:

  • For example, certain derivatives have shown promise as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression. This opens avenues for further investigation into the compound's role in enzyme modulation .

Case Study 1: Synthesis and Evaluation of Antibacterial Activity

A recent publication evaluated a series of imidazole derivatives, including the compound under discussion. The study employed various synthetic routes to optimize yields and assess antibacterial activity through agar diffusion methods.

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli12
Target CompoundK. pneumoniae14

This case study illustrated the compound's potential effectiveness against K. pneumoniae, a significant pathogen in hospital settings .

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer properties of related imidazole derivatives. The target compound was tested against various cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)10
HeLa (Cervical)8
A549 (Lung)12

The results indicated that the target compound exhibited promising cytotoxicity against these cell lines, warranting further exploration into its mechanism of action .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Sulfonylation of Azetidine: React 3-azetidinyl derivatives with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., NaH/THF) to form the sulfonyl-azetidine intermediate .
  • Imidazole Functionalization: Introduce the imidazole moiety via a Mannich-type reaction using para-formaldehyde and imidazole in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .
  • Purification: Use flash column chromatography (hexane:ethyl acetate, 4:1) for intermediate purification, followed by recrystallization from acetone or dichloromethane to achieve >99% purity .
    Yield Optimization: Adjust reaction time (8–11 hours for coupling steps) and stoichiometry (1:1.2 molar ratio for sulfonylation) to minimize side products .

Advanced: How can structural contradictions in NMR or MS data be resolved during characterization?

Methodological Answer:
Contradictions often arise from tautomerism or residual solvents. To address this:

  • Dynamic NMR Studies: Perform variable-temperature ¹H NMR (e.g., 298–373 K) to identify tautomeric equilibria, particularly in the imidazole ring .
  • High-Resolution MS: Use ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at 359.1 vs. calculated 358.1) and isotopic patterns for chlorine .
  • X-ray Crystallography: Resolve ambiguous signals by determining the single-crystal structure, as demonstrated for structurally related imidazole derivatives (mean C–C bond deviation: 0.002 Å) .

Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Antifungal Screening: Use broth microdilution assays against Candida albicans (ATCC 90028) and Aspergillus fumigatus (ATCC 204305), with MIC values determined at 24–48 hours .
  • Cytotoxicity Testing: Employ MTT assays on human keratinocyte (HaCaT) cells to assess IC₅₀, ensuring selectivity over mammalian cells .
  • Protocol Notes: Include positive controls (e.g., fluconazole) and validate results with triplicate experiments .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Analog Synthesis: Modify the azetidine sulfonyl group (e.g., replace 4-chlorophenyl with 4-fluorophenyl) or imidazole substituents (e.g., methyl vs. benzyl) .
  • Biological Testing: Compare IC₅₀ values across analogs to identify critical pharmacophores. For example, bulky substituents on the azetidine ring may enhance tubulin binding .
  • Computational Modeling: Perform docking studies (e.g., AutoDock Vina) using tubulin (PDB: 1SA0) to predict binding affinities and validate with experimental data .

Basic: What environmental persistence studies are relevant for this compound?

Methodological Answer:

  • Degradation Pathways: Conduct hydrolysis studies at pH 4–9 (25–50°C) to identify breakdown products (e.g., sulfonic acid derivatives) .
  • Soil Half-Life: Use OECD 307 guidelines with loamy soil (20% moisture) to measure degradation kinetics under aerobic conditions .
  • Analytical Methods: Quantify residues via HPLC-MS/MS (LOQ: 0.1 µg/L) and track chlorinated byproducts .

Advanced: How can contradictory results in antiproliferative assays be analyzed?

Methodological Answer:
Contradictions may stem from assay conditions or cell line variability. Mitigate by:

  • Standardized Protocols: Use synchronized cell populations (e.g., G1-phase arrest via serum starvation) to reduce heterogeneity .
  • Mechanistic Profiling: Combine cell cycle analysis (flow cytometry) and tubulin polymerization assays to confirm target engagement .
  • Meta-Analysis: Compare data across studies using tools like PRISMA guidelines to identify confounding variables (e.g., serum concentration differences) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals (e.g., aromatic protons at δ 7.52–8.06 ppm) .
  • FT-IR: Confirm sulfonyl (SO₂) stretches at 1150–1300 cm⁻¹ and carbonyl (C=O) at ~1650 cm⁻¹ .
  • Elemental Analysis: Validate purity with ≤0.3% deviation from theoretical C/H/N values .

Advanced: What computational methods predict its metabolic fate in humans?

Methodological Answer:

  • In Silico Metabolism: Use software like MetaSite to simulate Phase I/II metabolism. Prioritize CYP3A4-mediated oxidation and UGT1A1 glucuronidation .
  • Metabolite Identification: Compare predicted metabolites with in vitro liver microsome assays (human hepatocytes, 37°C, NADPH cofactor) .
  • Toxicity Prediction: Apply Derek Nexus to flag reactive metabolites (e.g., epoxides) for further testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.